molecular formula C20H20N2O3 B5780180 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- CAS No. 77470-77-0

2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo-

Cat. No.: B5780180
CAS No.: 77470-77-0
M. Wt: 336.4 g/mol
InChI Key: PIQPNIKGYAZZLP-UHFFFAOYSA-N
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Description

2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. One common method might include the condensation of an appropriate phthalic anhydride derivative with a primary amine, followed by cyclization and functional group modifications. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.

    Isoindoline derivatives: These compounds also contain the isoindole core and have comparable chemical properties.

Biological Activity

2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo-, a compound characterized by its isoindole and dioxo functionalities, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of isoindole derivatives on various cancer cell lines. For instance, compounds similar to 2H-Isoindole-2-butanamide have demonstrated significant antiproliferative activity against breast cancer cell lines. In one study, derivatives with imide groups showed half-maximal inhibitory concentrations (IC50) as low as 18 nM against glioblastoma cells and 145 nM against triple-negative breast cancer cells .

Table 1: Cytotoxicity of Isoindole Derivatives

CompoundCell LineIC50 (nM)
Compound AU87 (Glioblastoma)18
Compound BMDA-MB-231 (Breast Cancer)145
Compound CNon-tumorigenic hTERT-RPE1>100

These results suggest that modifications to the isoindole structure can enhance its anticancer properties. The mechanism underlying this activity involves the formation of electrophilic quinone methides that react with cellular nucleophiles, promoting cytotoxicity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Isoindole-imide compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. These compounds modulate cytokine levels and have potential applications in treating inflammatory diseases .

Mechanistic Studies

Mechanistic investigations into the biological activity of isoindole derivatives indicate that their efficacy may be linked to their ability to interact with specific cellular pathways. For example, studies have shown that certain isoindole derivatives can inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

Table 2: Mechanistic Insights into Isoindole Activity

MechanismEffectReference
TNF-α InhibitionReduces inflammation
Quinone Methide FormationEnhances cytotoxicity in cancer cells
Enzyme InhibitionModulation of key signaling pathways

Case Studies

Several case studies illustrate the therapeutic potential of isoindole derivatives:

  • Case Study 1 : A derivative similar to 2H-Isoindole-2-butanamide was tested in vivo using mouse models of melanoma. The compound significantly reduced tumor growth and improved survival rates when formulated in lipid nanocapsules .
  • Case Study 2 : Another study focused on a series of isoindole derivatives that exhibited strong inhibition of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-5-8-14(2)18(13)21-17(23)11-6-12-22-19(24)15-9-3-4-10-16(15)20(22)25/h3-5,7-10H,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQPNIKGYAZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153301
Record name N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77470-77-0
Record name N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77470-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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